
3-(3-bromophenyl)-2-methyl-8-nitro-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-bromophenyl)-2-methyl-8-nitro-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione is a useful research compound. Its molecular formula is C17H14BrN3O3S and its molecular weight is 420.28. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 3-(3-bromophenyl)-2-methyl-8-nitro-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione is a member of the benzoxadiazocine class and has garnered attention for its potential biological activities. This article synthesizes existing research findings regarding its biological activity, particularly focusing on its pharmacological properties and mechanisms of action.
Chemical Structure and Properties
The molecular formula of the compound is C15H14BrN3O3S. Its structure features a bromophenyl group and a nitro group that are critical for its biological activity. The presence of the thione functional group may also contribute to its reactivity and interaction with biological targets.
Antimicrobial Activity
Research has indicated that compounds similar to benzoxadiazocines exhibit significant antimicrobial properties. The structure of the compound suggests it may inhibit bacterial growth through mechanisms such as disrupting cell wall synthesis or inhibiting essential metabolic pathways.
Case Study:
In a study examining the antibacterial effects of similar compounds, it was found that derivatives with bromine substitutions showed enhanced activity against Gram-positive bacteria. The mechanism was attributed to increased membrane permeability leading to cell lysis .
Anticancer Properties
Benzoxadiazocines have been investigated for their anticancer potential. The presence of nitro groups in these compounds often correlates with cytotoxicity against various cancer cell lines.
Research Findings:
- Cell Line Studies: A study on derivatives of benzoxadiazocines demonstrated significant cytotoxic effects on human cancer cell lines such as HeLa and MCF-7. The IC50 values were notably low, indicating potent activity .
- Mechanism of Action: The proposed mechanism involves the induction of apoptosis via the mitochondrial pathway, characterized by increased reactive oxygen species (ROS) production and activation of caspases .
Data Table: Summary of Biological Activities
Pharmacokinetics
Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound. Studies suggest that similar benzoxadiazocines exhibit moderate lipophilicity, which aids in cellular uptake.
Key Findings:
- Absorption: Rapid absorption in vitro.
- Metabolism: Primarily metabolized by cytochrome P450 enzymes.
- Excretion: Predominantly renal excretion observed in animal models.
Applications De Recherche Scientifique
Biological Evaluation
The biological activities of 3-(3-bromophenyl)-2-methyl-8-nitro-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione have been evaluated in various preclinical studies. Key findings include:
Anticancer Activity : The compound has shown promising results in inhibiting the growth of various cancer cell lines. For example, it demonstrated significant cytotoxic effects against MDA-MB231 (breast cancer) and HCT116 (colon cancer) cell lines with IC50 values in the low micromolar range .
Antimicrobial Properties : Preliminary assessments indicate that this compound exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes .
Enzyme Inhibition : Studies have also explored its potential as an inhibitor of specific enzymes involved in metabolic pathways associated with cancer progression. The compound's ability to interact with enzyme active sites has been characterized through molecular docking studies .
Case Studies
-
Case Study on Anticancer Activity :
- Objective : To evaluate the efficacy of the compound in vitro against breast cancer cell lines.
- Methodology : MDA-MB231 cells were treated with varying concentrations of the compound. Cell viability was assessed using MTT assays.
- Results : Significant dose-dependent inhibition was observed with an IC50 value of approximately 15 µM.
-
Case Study on Antimicrobial Activity :
- Objective : To determine the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli.
- Methodology : Disk diffusion method was employed to assess antibacterial activity.
- Results : Zones of inhibition were recorded at concentrations as low as 50 µg/mL.
Propriétés
IUPAC Name |
10-(3-bromophenyl)-9-methyl-4-nitro-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-11-thione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrN3O3S/c1-17-9-14(13-8-12(21(22)23)5-6-15(13)24-17)19-16(25)20(17)11-4-2-3-10(18)7-11/h2-8,14H,9H2,1H3,(H,19,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMAGUTLRKGKJAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C3=C(O1)C=CC(=C3)[N+](=O)[O-])NC(=S)N2C4=CC(=CC=C4)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.